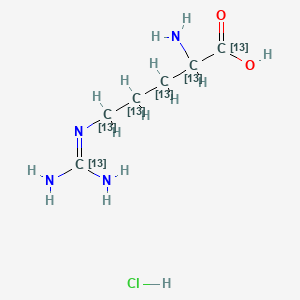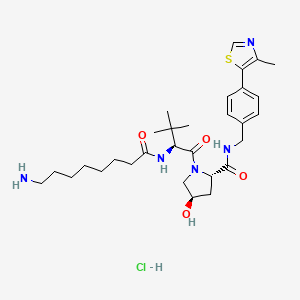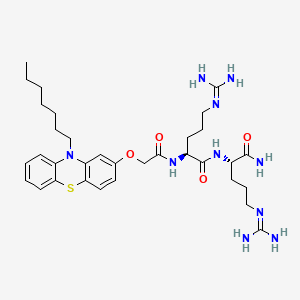
Arginine-13C6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine-13C6 (hydrochloride): is a stable isotope-labeled compound of the amino acid arginine. It is specifically labeled with carbon-13 isotopes at six positions, making it a valuable tool in various scientific research applications. The compound is often used in studies involving protein synthesis, metabolic pathways, and molecular interactions due to its isotopic labeling, which allows for precise tracking and quantification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-13C6 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the arginine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.
Industrial Production Methods: Industrial production of Arginine-13C6 (hydrochloride) involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotopes efficiently. The process includes multiple steps of purification and quality control to achieve high isotopic purity and chemical purity. The final product is usually available in a lyophilized form for ease of use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Arginine-13C6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitric oxide, a critical signaling molecule in biological systems.
Reduction: The guanidino group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products:
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of arginine derivatives.
Substitution: Substituted arginine compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Arginine-13C6 (hydrochloride) is used in stable isotope labeling studies to investigate reaction mechanisms and metabolic pathways. It helps in tracing the incorporation of arginine into proteins and other biomolecules.
Biology: In biological research, the compound is used to study protein synthesis, cellular metabolism, and enzyme kinetics. It is particularly valuable in mass spectrometry-based proteomics for quantifying protein expression levels.
Medicine: In medical research, Arginine-13C6 (hydrochloride) is used to study the role of arginine in nitric oxide production and its effects on cardiovascular health. It is also used in metabolic studies to understand diseases related to arginine metabolism.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control. It helps in the precise quantification of arginine and its derivatives in various formulations .
Wirkmechanismus
Arginine-13C6 (hydrochloride) exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts arginine to nitric oxide and citrulline. Nitric oxide is a potent vasodilator and plays a crucial role in regulating blood flow, immune response, and neurotransmission. The isotopic labeling allows for precise tracking of arginine’s conversion to nitric oxide and its subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Arginine-13C6,15N4 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional tracking capabilities in metabolic studies.
Unlabeled Arginine (hydrochloride): The standard form of arginine without isotopic labeling, used in various biochemical and physiological studies.
Uniqueness: Arginine-13C6 (hydrochloride) is unique due to its specific carbon-13 labeling, which allows for detailed studies of metabolic pathways and protein synthesis. The isotopic labeling provides a distinct advantage in mass spectrometry and other analytical techniques, enabling precise quantification and tracking of arginine in complex biological systems .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-BVNCJLROSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)






![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
